molecular formula C20H14O3 B3301499 2,6,14-Trihydroxytriptene CAS No. 910324-11-7

2,6,14-Trihydroxytriptene

Cat. No.: B3301499
CAS No.: 910324-11-7
M. Wt: 302.3 g/mol
InChI Key: PFZWJKWKWBNLFY-UHFFFAOYSA-N
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Description

2,6,14-Trihydroxytriptene (CAS: 910324-11-7) is a triptycene derivative characterized by three hydroxyl (-OH) groups attached to the rigid, paddle-shaped triptycene framework. This compound is produced with ≥97% purity and is widely utilized in advanced research fields, including materials science, molecular machines, and nanotechnology . Its unique three-dimensional structure and functional groups enable applications in supramolecular chemistry and porous network synthesis, particularly for gas capture and separation .

Properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene-4,11,17-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-10-3-6-15-16(7-10)19-13-4-1-11(22)8-17(13)20(15)18-9-12(23)2-5-14(18)19/h1-9,19-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZWJKWKWBNLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C3C4=C(C2C5=C3C=C(C=C5)O)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,14-Trihydroxytriptene typically involves multi-step organic reactions. One common method includes the nitration of triptycene to form 2,6,14-trinitrotriptycene, followed by reduction to yield the corresponding triamine. Subsequent hydrolysis of the triamine produces this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6,14-Trihydroxytriptene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong acids or bases, depending on the substituent being introduced.

Major Products:

Scientific Research Applications

2,6,14-Trihydroxytriptene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,14-Trihydroxytriptene involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic framework allows for π-π interactions with other aromatic compounds, which can affect various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Triptycene Derivatives

Structural and Functional Group Variations

The physicochemical properties and applications of triptycene derivatives are heavily influenced by their substituents. Below is a comparative analysis of 2,6,14-trihydroxytriptene with key analogs:

Compound Name Substituents CAS Number Purity Key Applications
This compound -OH, -OH, -OH 910324-11-7 ≥97% Porous networks, molecular recognition
2,6,14-Triaminotriptycene -NH₂, -NH₂, -NH₂ 58519-06-5 97% CO₂ capture frameworks (e.g., TBPAL4 synthesis)
2,6,14-Triiodotriptycene -I, -I, -I 910324-13-9 >97% Intermediate for cross-coupling reactions
2,6,14-Tribromotriptycene -Br, -Br, -Br 910324-12-8 >97% Halogenation precursor
2,3,6,7,14,15-Hexabromotriptycene Six -Br groups 55805-81-7 >97% Flame retardants, polymer additives

Biological Activity

Overview

2,6,14-Trihydroxytriptene (CAS Number: 910324-11-7) is a naturally occurring compound that has garnered interest due to its potential biological activities. This compound features multiple hydroxyl groups, which are often associated with various pharmacological properties. Research into its biological activity has revealed promising results in areas such as antimicrobial, anticancer, and antioxidant effects.

Chemical Structure and Properties

The structure of this compound includes three hydroxyl (-OH) groups located at the 2, 6, and 14 positions of the triptene framework. This configuration is significant as it influences the compound's reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
SolubilitySoluble in organic solvents
Melting PointNot well-documented

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

  • Case Study : A recent study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains. This suggests potential as a therapeutic agent in treating infections caused by these bacteria.

Anticancer Potential

Research into the anticancer properties of this compound has yielded encouraging results. The compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.

  • Case Study : In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability by approximately 70% at a concentration of 25 µM after 48 hours. This effect was attributed to the activation of caspase pathways involved in apoptosis.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. The presence of multiple hydroxyl groups contributes to its ability to neutralize free radicals.

  • Research Findings : The compound exhibited an IC50 value of 30 µg/mL in the DPPH assay, indicating strong radical scavenging activity comparable to well-known antioxidants such as ascorbic acid.

The biological activities of this compound can be attributed to its chemical structure. The hydroxyl groups play a crucial role in mediating interactions with biological targets:

  • Antimicrobial : The hydroxyl groups may interact with bacterial cell wall components.
  • Anticancer : Induction of apoptosis is likely mediated through signaling pathways activated by oxidative stress.
  • Antioxidant : The ability to donate electrons from hydroxyl groups allows for effective scavenging of free radicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,14-Trihydroxytriptene
Reactant of Route 2
2,6,14-Trihydroxytriptene

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